

Technical Guide: Identification and Control of Pemetrexed Impurity D in API

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *D-Pemetrexed disodium*

Cat. No.: *B8813957*

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Executive Summary

In the development of Pemetrexed Disodium (an antifolate antineoplastic agent), the control of impurities is strictly mandated by ICH Q3A(R2) and pharmacopoeial standards (EP/USP). Impurity D (European Pharmacopoeia designation) is chemically identified as Pemetrexyl-glutamate (or Pemetrexed Triacid). Unlike simple degradation products, Impurity D is a synthetic byproduct arising from the over-acylation of the glutamic acid side chain or impurities in the starting materials.

This guide provides a self-validating workflow for the isolation, structural elucidation (LC-MS/NMR), and chromatographic separation of Impurity D, ensuring compliance with critical quality attributes (CQAs).

Chemical Characterization

To accurately identify Impurity D, one must first distinguish it from the active pharmaceutical ingredient (API) and its enantiomer (Impurity E). Impurity D is structurally characterized by the addition of a second glutamic acid moiety to the Pemetrexed backbone, resulting in a "triacid" species.

Table 1: Comparative Physicochemical Profile

Feature	Pemetrexed Disodium (API)	Impurity D (EP)
Chemical Name	N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid	(2S)-2-[[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Common Designation	Pemetrexed	Pemetrexyl-glutamate / Pemetrexed Triacid
CAS Number	137281-23-3	144051-68-3
Molecular Formula	C ₂₀ H ₂₁ N ₅ O ₆	C ₂₅ H ₂₈ N ₆ O ₉
Molecular Weight	427.41 g/mol	556.52 g/mol (+129 Da vs API)
Functionality	Di-acid	Tri-acid
Origin	Synthetic Target	Process Impurity (Condensation)

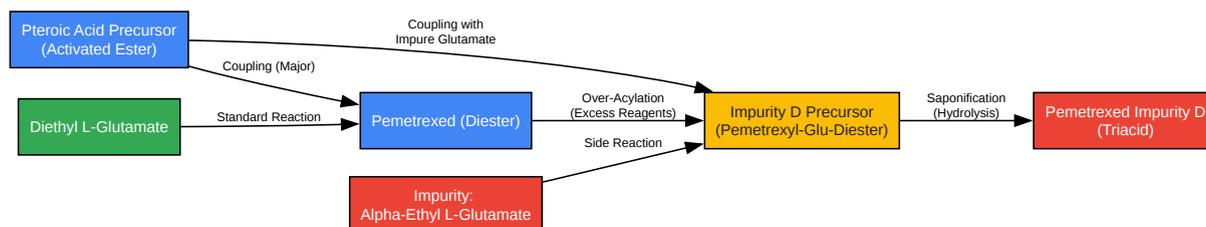
Formation Mechanism and Pathway

Understanding the causality of Impurity D formation is essential for upstream control. It typically arises during the peptide coupling stage of the synthesis.^[1]

Mechanism: The core synthesis involves coupling the pteronic acid derivative (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with diethyl L-glutamate.

- **Primary Pathway:** If the starting material diethyl L-glutamate contains traces of alpha-ethyl L-glutamate (or if hydrolysis occurs prematurely), the free acid on the glutamate side chain can react with another molecule of glutamate.
- **Secondary Pathway:** Over-activation of the Pemetrexed product in the presence of excess glutamate reagents leads to the formation of the Pemetrexyl-glutamate adduct.

Visualization: Impurity D Formation Pathway



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Figure 1: Formation pathway of Pemetrexed Impurity D via side-reaction with glutamate derivatives.

Analytical Identification Strategy

The following protocols provide a robust framework for identifying Impurity D. This workflow integrates HPLC separation with orthogonal confirmation via MS and NMR.

HPLC Method Development (Separation)

Impurity D is more polar than Pemetrexed due to the additional carboxylic acid and amide functionalities. A gradient elution on a C18 column is required to resolve the triacid from the diacid API.

Protocol 1: Reverse-Phase HPLC Conditions

- Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 μm (e.g., Zorbax SB-C18 or equivalent).
- Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).
- Mobile Phase B: Acetonitrile.[2][3]
- Flow Rate: 1.0 mL/min.[4]

- Detection: UV at 254 nm.[3]
- Column Temp: 25°C.

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	80	20
30	60	40

| 40 | 90 | 10 |

Note: Impurity D typically elutes after Pemetrexed in some specific ion-pairing methods, but in standard acidic RP-HPLC, its retention behavior is heavily pH-dependent. At pH 3.0, the suppression of ionization on the carboxyl groups increases retention, but the extra amide bond increases polarity. Relative Retention Time (RRT) must be established using a reference standard (approx RRT ~ 1.2 - 1.4 depending on exact gradient).

LC-MS Characterization (Mass Identification)

Mass spectrometry provides the definitive "fingerprint" for Impurity D.

Protocol 2: LC-MS Configuration

- Ionization: ESI Positive Mode (Electrospray Ionization).
- Mass Range: 100–800 m/z.
- Target Ions:
 - Pemetrexed [M+H]⁺: m/z 428.
 - Impurity D [M+H]⁺: m/z 557.
- Fragmentation Analysis (MS/MS):

- Both API and Impurity D will yield the characteristic pyrrolo[2,3-d]pyrimidine core fragment (approx m/z 135-150 range) and the pteroate fragment (m/z ~281).
- Differentiator: The loss of the glutamic acid tail.
 - Pemetrexed loss: -147 Da (Glutamic acid).
 - Impurity D loss: -276 Da (Glutamyl-glutamic acid chain).

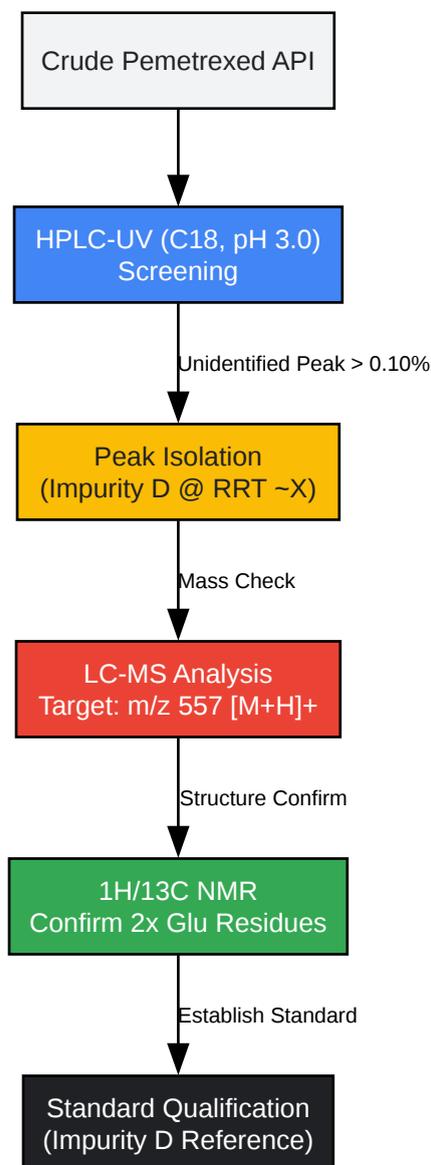
NMR Spectroscopy (Structural Elucidation)

Nuclear Magnetic Resonance (NMR) confirms the presence of the second glutamic acid unit.

Key Diagnostic Signals (¹H NMR in D₂O/NaOD):

- Pemetrexed: Shows signals for one alpha-proton (methine) of the glutamic acid moiety (~4.1-4.3 ppm).
- Impurity D: Shows signals for two distinct alpha-protons.
 - ~ 4.1-4.3 ppm (1H, m, Glu-1 alpha-H).
 - ~ 4.3-4.5 ppm (1H, m, Glu-2 alpha-H).
- Integration: The aromatic region (pyrrolo-pyrimidine and benzoyl protons) integrates in a 1:1 ratio with the combined glutamic acid backbone in Pemetrexed, but in Impurity D, the aliphatic glutamate region (beta/gamma protons at 1.8-2.4 ppm) will show double the integration relative to the aromatic core.

Visualization: Analytical Workflow



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Figure 2: Step-by-step analytical workflow for the isolation and identification of Impurity D.

Control and Mitigation Strategy

To maintain Impurity D below the ICH Q3A qualification threshold (typically < 0.15%), the following process controls are recommended:

- Starting Material Purity: Ensure Diethyl L-Glutamate has a strict limit for Alpha-Ethyl L-Glutamate and free Glutamic acid (< 0.5%).

- Stoichiometry: Avoid large excesses of the glutamate reagent during the coupling step.
- Reaction Monitoring: Use the HPLC method defined in Section 4.1 to monitor the reaction endpoint. If Impurity D levels rise, quench the reaction immediately to prevent over-acylation.

References

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- To cite this document: BenchChem. [Technical Guide: Identification and Control of Pemetrexed Impurity D in API]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8813957#identification-of-pemetrexed-impurity-d-in-api>]

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